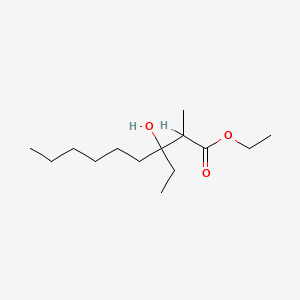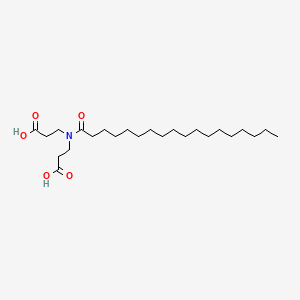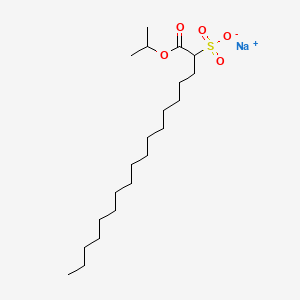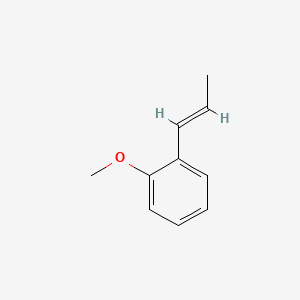
(E)-1-Methoxy-2-(1-propenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-Methoxy-2-(1-propenyl)benzene, also known as trans-anethole, is an organic compound with the molecular formula C10H12O. It is a derivative of anethole, which is a major component of the essential oil of anise and fennel. This compound is known for its sweet, licorice-like aroma and is widely used in the flavoring and fragrance industries.
准备方法
Synthetic Routes and Reaction Conditions
(E)-1-Methoxy-2-(1-propenyl)benzene can be synthesized through several methods. One common method involves the methylation of anethole using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In industrial settings, this compound is often produced through the isomerization of anethole. This process involves the use of catalysts such as sulfuric acid or aluminum chloride to convert anethole into its trans form. The reaction is conducted under controlled conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(E)-1-Methoxy-2-(1-propenyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anisaldehyde or anisic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction of this compound can yield compounds such as 1-methoxy-2-propylbenzene.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromic acid in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anisaldehyde, anisic acid.
Reduction: 1-Methoxy-2-propylbenzene.
Substitution: Nitroanethole, bromoanethole, chloroanethole.
科学研究应用
(E)-1-Methoxy-2-(1-propenyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studies have shown that it possesses antimicrobial and antifungal properties, making it useful in biological research.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: It is widely used in the flavoring and fragrance industries due to its pleasant aroma and taste.
作用机制
The mechanism of action of (E)-1-Methoxy-2-(1-propenyl)benzene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
相似化合物的比较
(E)-1-Methoxy-2-(1-propenyl)benzene can be compared with other similar compounds such as:
Anethole: The parent compound, which exists in both cis and trans forms. This compound is the trans form of anethole.
Estragole: A structural isomer of anethole with a methoxy group at the 4-position instead of the 1-position.
Safrole: Another phenylpropene with a methylenedioxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its isomers and analogs.
属性
CAS 编号 |
2077-36-3 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC 名称 |
1-methoxy-2-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-8H,1-2H3/b6-3+ |
InChI 键 |
SQNQPRDLKOZZJK-ZZXKWVIFSA-N |
手性 SMILES |
C/C=C/C1=CC=CC=C1OC |
规范 SMILES |
CC=CC1=CC=CC=C1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


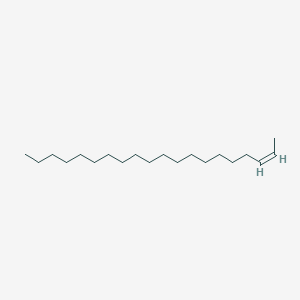
![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
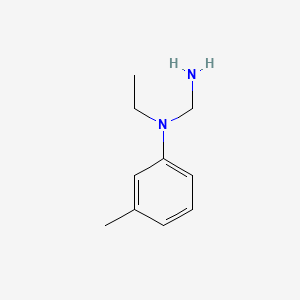
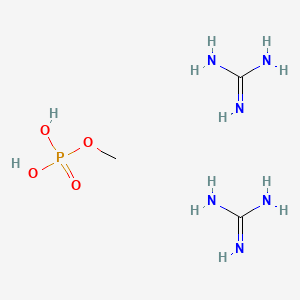
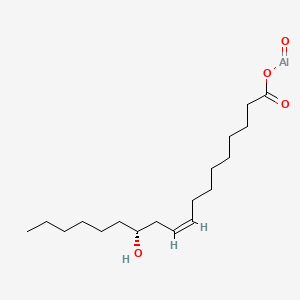
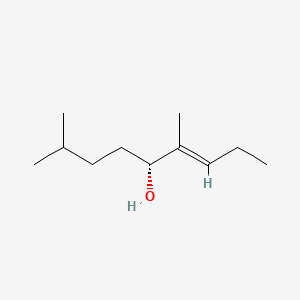
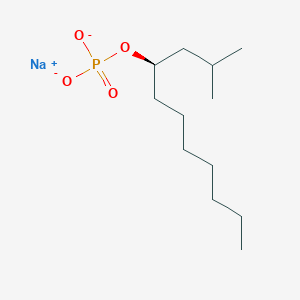
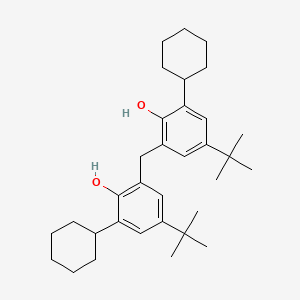
![1-[4-(1-Methyl-1-phenylethyl)phenoxy]dodecan-2-OL](/img/structure/B12665667.png)

